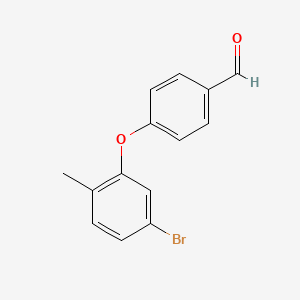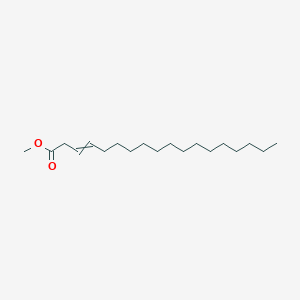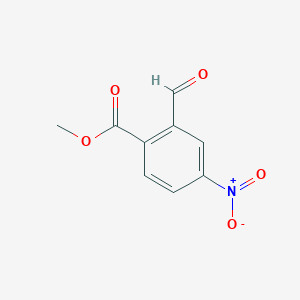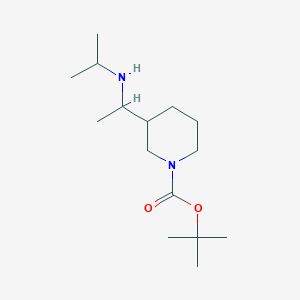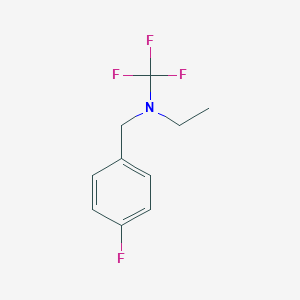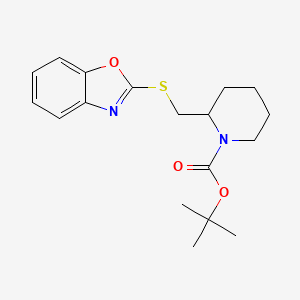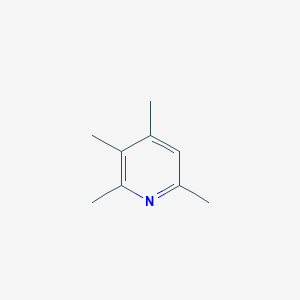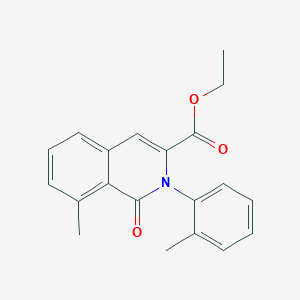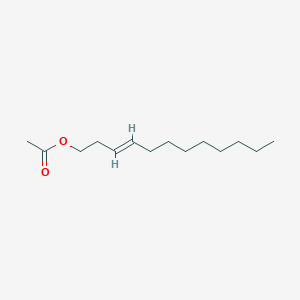
(E)-3-Dodecenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Dodecenyl acetate is an organic compound with the molecular formula C14H26O2. It is an ester formed from dodecenyl alcohol and acetic acid. This compound is known for its use in various applications, particularly in the field of pheromones, where it serves as a component in the pheromone blends of certain insect species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-3-Dodecenyl acetate can be synthesized through the esterification of (E)-3-dodecen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors and supported catalysts can improve the reaction mass transfer effect, thereby increasing the reaction rate and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Dodecenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (E)-3-Dodecen-1-ol and acetic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: (E)-3-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-Dodecenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of esterification and hydrolysis reactions.
Biology: Serves as a pheromone component in the study of insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Employed in the formulation of pheromone traps for pest control in agriculture.
Mecanismo De Acción
The mechanism of action of (E)-3-Dodecenyl acetate primarily involves its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a behavioral response such as attraction or aggregation. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-Dodecenyl acetate: An isomer with a different configuration around the double bond.
(E)-2-Dodecenyl acetate: An isomer with the double bond at a different position.
Dodecyl acetate: A saturated ester without the double bond.
Uniqueness
(E)-3-Dodecenyl acetate is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its role as a pheromone component is highly specific to certain insect species, making it valuable in ecological and behavioral studies.
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
[(E)-dodec-3-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10+ |
Clave InChI |
NLVAHXQJCLXFGL-ZHACJKMWSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCOC(=O)C |
SMILES canónico |
CCCCCCCCC=CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


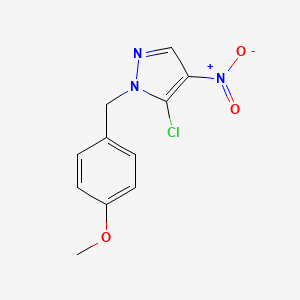
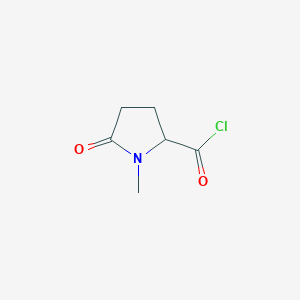

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)

